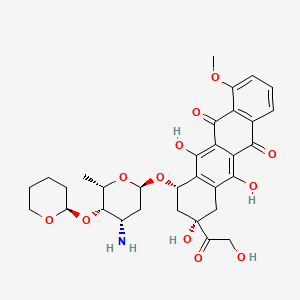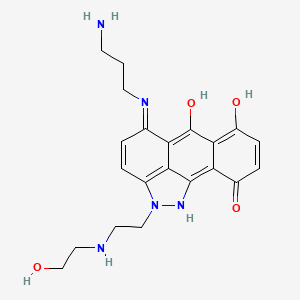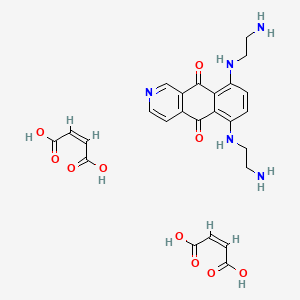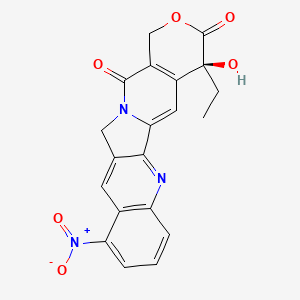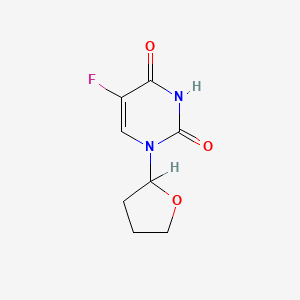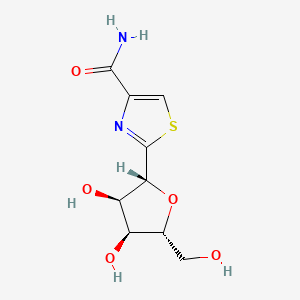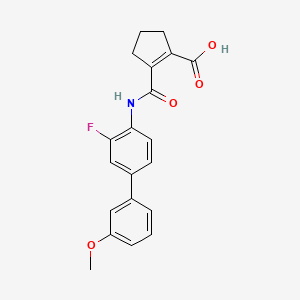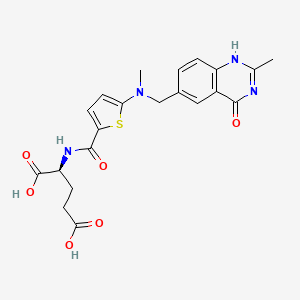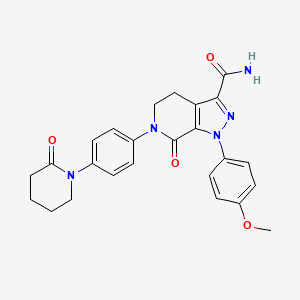
STF-118804
概述
描述
STF-118804 是一种高度特异性的烟酰胺磷酸核糖转移酶 (NAMPT) 抑制剂,NAMPT 是一种对烟酰胺腺嘌呤二核苷酸 (NAD+) 生物合成至关重要的酶,NAD+ 是一种参与许多生化过程的辅酶。 该化合物在减少各种癌细胞系的活力方面显示出巨大潜力,包括胰腺导管腺癌和 B 细胞急性淋巴细胞白血病 .
科学研究应用
STF-118804 已被广泛研究用于其在科学研究中的应用,特别是在化学、生物学、医学和工业领域:
化学: 用作研究 NAMPT 在 NAD+ 生物合成中的作用的工具。
生物学: 研究其对细胞代谢和活力的影响。
作用机制
STF-118804 通过抑制烟酰胺磷酸核糖转移酶 (NAMPT) 的活性发挥作用,NAMPT 是 NAD+ 生物合成途径中的限速酶。通过阻断 NAMPT,this compound 降低了细胞中 NAD+ 的水平,导致代谢崩溃和细胞死亡。 这种机制在癌细胞中特别有效,癌细胞对 NAD+ 的需求很高 .
准备方法
STF-118804 的合成涉及多个步骤,从核心结构的制备开始,然后引入官能团。关键合成路线包括恶唑环的形成以及苯甲酰胺和吡啶甲基的连接。 反应条件通常涉及使用二甲基亚砜 (DMSO) 等有机溶剂和催化剂来促进反应 .
化学反应分析
STF-118804 经历了各种化学反应,包括:
氧化: 该化合物可以在特定条件下被氧化以形成不同的衍生物。
还原: 还原反应可以修饰连接到核心结构的官能团。
取代: 该化合物可以发生取代反应,其中一个官能团被另一个官能团取代。这些反应中常用的试剂包括过氧化氢等氧化剂、硼氢化钠等还原剂以及各种催化剂
相似化合物的比较
STF-118804 在作为 NAMPT 抑制剂的高度特异性和效力方面独树一帜。类似的化合物包括:
FK866: 另一种 NAMPT 抑制剂,具有类似的作用但化学结构不同。
GMX1778: 一种 NAMPT 抑制剂,具有不同的作用机制。
CHS-828: 一种靶向 NAMPT 的化合物,但具有不同的药代动力学特性
This compound 凭借其高效力和特异性脱颖而出,使其成为研究和潜在治疗应用中宝贵的工具。
属性
IUPAC Name |
4-[5-methyl-4-[(4-methylphenyl)sulfonylmethyl]-1,3-oxazol-2-yl]-N-(pyridin-3-ylmethyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O4S/c1-17-5-11-22(12-6-17)33(30,31)16-23-18(2)32-25(28-23)21-9-7-20(8-10-21)24(29)27-15-19-4-3-13-26-14-19/h3-14H,15-16H2,1-2H3,(H,27,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLFCEZOMHBPDGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC2=C(OC(=N2)C3=CC=C(C=C3)C(=O)NCC4=CN=CC=C4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details














Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(2-Amino-6-(2,6-dichlorophenyl)pyrido[2,3-d]pyrimidin-7-yl)-3-(tert-butyl)urea](/img/structure/B1684482.png)
